Nα-Methylation Prevents Thrombin-Catalyzed Proteolytic Cleavage vs. Unmethylated Arginine
Incorporation of Nα-methyl-arginine at the P1 position of bivalent thrombin inhibitors completely prevented thrombin-catalyzed proteolysis independent of the P1' amino acid identity, whereas the unmethylated arginine analog (hirulog-1) strictly required a proline at P1' to reduce cleavage C-terminal to the arginyl residue [1]. The most potent N(Me)Arg-containing inhibitor, I-11 [dCha-Pro-N(Me)Arg-Thr-(Gly)₅-DYEPIPEEA-Cha-dGlu], exhibited a Ki of 37 pM against thrombin, with no inhibition of related serine proteases (trypsin, factor Xa, plasmin) [1]. The stability of I-11 in human plasma in vitro was strongly improved compared to hirulog-1, and significantly reduced plasma clearance was observed after intravenous injection in rats [1]. The structural basis was elucidated by X-ray crystallography (PDB 1EB1), demonstrating that the Nα-methyl group disturbs the active-site geometry of thrombin, impairing efficient cleavage [2].
| Evidence Dimension | Thrombin-catalyzed proteolytic cleavage of the inhibitor at the Arg-Xaa bond |
|---|---|
| Target Compound Data | N(Me)Arg-containing inhibitor: proteolysis prevented independent of P1' residue; Ki = 37 pM (I-11); strongly improved human plasma stability vs. hirulog-1 |
| Comparator Or Baseline | Unmethylated arginine analog (hirulog-1): requires Pro at P1' to reduce cleavage; lower plasma stability |
| Quantified Difference | Complete prevention of thrombin-catalyzed cleavage vs. P1'-dependent partial protection; Ki = 37 pM; qualitatively superior plasma stability and reduced in vivo clearance |
| Conditions | In vitro thrombin inhibition assay; human plasma stability in vitro; intravenous pharmacokinetics in rats; X-ray crystallography (PDB 1EB1) |
Why This Matters
Demonstrates that the Nα-methyl group of Boc-D-Me-Arg(Tos)-OH confers a mechanistically distinct and quantitatively superior resistance to serine protease cleavage compared to unmethylated arginine, directly relevant to the design of long-acting peptide therapeutics.
- [1] Steinmetzer T, et al. New Bivalent Thrombin Inhibitors with N(α)(methyl)arginine at the P1-Position. Biol Chem. 2000;381(7):603-610. doi:10.1515/BC.2000.077 View Source
- [2] Friedrich R, Steinmetzer T, Huber R, Stürzebecher J, Bode W. The Methyl Group of N(Alpha)(Me)Arg-Containing Peptides Disturbs the Active-Site Geometry of Thrombin, Impairing Efficient Cleavage. J Mol Biol. 2001. PDB 1EB1. View Source
